2-(4-Nitrophenyl)imidazo[1,2-a]pyrazin-3-ol
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Overview
Description
2-(4-Nitrophenyl)imidazo[1,2-a]pyrazin-3-ol is a chemical compound characterized by its unique molecular structure, which includes a nitro group attached to a phenyl ring and an imidazo[1,2-a]pyrazin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrazin-3-ol typically involves multi-step organic reactions. One common approach is the condensation of 4-nitroaniline with appropriate reagents to form the imidazo[1,2-a]pyrazin-3-ol core. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process is optimized to maximize yield and purity while minimizing waste and by-products. Continuous flow chemistry techniques may be employed to enhance efficiency and control reaction parameters more precisely.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrophenyl)imidazo[1,2-a]pyrazin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
Oxidation: The compound can be oxidized to form nitro derivatives or carboxylic acids.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenyl)imidazo[1,2-a]pyrazin-3-ol has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and cancer.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-Nitrophenyl)imidazo[1,2-a]pyrazin-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and the imidazo[1,2-a]pyrazin-3-ol moiety play crucial roles in these interactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
4-Nitrophenol: Similar in structure but lacks the imidazo[1,2-a]pyrazin-3-ol moiety.
2-(4-Nitrophenyl)ethanol: Another compound with a nitro group attached to a phenyl ring, but with an ethanol group instead of the imidazo[1,2-a]pyrazin-3-ol moiety.
Uniqueness: 2-(4-Nitrophenyl)imidazo[1,2-a]pyrazin-3-ol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H8N4O3 |
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Molecular Weight |
256.22 g/mol |
IUPAC Name |
2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-ol |
InChI |
InChI=1S/C12H8N4O3/c17-12-11(14-10-7-13-5-6-15(10)12)8-1-3-9(4-2-8)16(18)19/h1-7,17H |
InChI Key |
JXACRJSCFICAPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CN=CC3=N2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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